(Rac)-Hesperetin: A Technical Guide for Researchers
(Rac)-Hesperetin: A Technical Guide for Researchers
(Rac)-Hesperetin , a racemic mixture of the flavanone (B1672756) hesperetin (B1673127), is a compound of significant interest in the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical structure, properties, and biological activities, complete with experimental protocols and pathway visualizations to support researchers in their investigations.
Chemical Structure and Properties
(Rac)-Hesperetin is a flavonoid belonging to the flavanone subclass. Structurally, it is a racemic mixture of two enantiomers: (2S)-hesperetin and (2R)-hesperetin. The naturally occurring form, derived from the hydrolysis of hesperidin (B1673128) found abundantly in citrus fruits, is predominantly the (S)-enantiomer.[1][2] The racemic form is commonly used in research and is commercially available.
The chemical structure of hesperetin is characterized by a C6-C3-C6 backbone, typical of flavonoids, with hydroxyl groups at positions 5, 7, and 3', and a methoxy (B1213986) group at the 4' position.[3]
Table 1: Physicochemical Properties of (Rac)-Hesperetin
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | [4] |
| Chemical Formula | C₁₆H₁₄O₆ | [4] |
| Molecular Weight | 302.28 g/mol | [4] |
| Melting Point | 226–228 °C | [5] |
| Boiling Point | 586.2 ± 50.0 °C (estimated) | [6] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers. | [7][8] |
| pKa (strongest acidic) | 7.86 (predicted) | [9] |
| Appearance | White to yellow solid | [7] |
Spectroscopic Data
The structural elucidation of (Rac)-Hesperetin is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Hesperetin
| Technique | Key Data | Source(s) |
| UV-Vis (in Ethanol) | λmax: ~288 nm | [8][10] |
| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 6.94-6.87 (m, 3H), 5.90 (d, J = 1.9 Hz, 1H), 5.88 (d, J = 1.9 Hz, 1H), 5.28 (dd, J = 12.3, 3.0 Hz, 1H), 3.81 (s, 3H), 3.05 (dd, J = 17.2, 12.3 Hz, 1H), 2.70 (dd, J = 17.2, 3 Hz, 1H) | [11] |
| ¹³C NMR (150 MHz, CD₃OD) | δ (ppm): 197.6, 168.3, 165.4, 164.7, 149.3, 147.7, 133.1, 118.9, 114.5, 112.5, 103.4, 97.1, 96.2, 80.2, 56.4, 44.0 | [11] |
| Mass Spectrometry | Molecular Ion [M]+: 302 | [12] |
Experimental Protocols
Extraction of Hesperidin from Citrus Peels and Hydrolysis to Hesperetin
(Rac)-Hesperetin is most commonly obtained by the hydrolysis of its glycoside, hesperidin, which is extracted from citrus peels.
Protocol:
-
Extraction of Hesperidin:
-
Air-dried and powdered citrus peels are defatted using petroleum ether in a Soxhlet apparatus.[4][13]
-
The defatted peel powder is then extracted with methanol.[4][13]
-
The methanolic extract is filtered and concentrated to yield a syrup.
-
Crude hesperidin is crystallized from the syrup, for example, by using dilute acetic acid.[4]
-
-
Acid Hydrolysis to Hesperetin:
-
Crude hesperidin is refluxed in a solution of methanol and a strong acid, such as sulfuric acid, at approximately 70°C for about 7.5-8 hours.[7][14]
-
After cooling, the reaction mixture is concentrated and then extracted with ethyl acetate.[14]
-
The organic phase is washed with water, dried, and concentrated.[14]
-
-
Purification of (Rac)-Hesperetin:
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of (Rac)-Hesperetin in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate or cuvette, add various concentrations of the (Rac)-Hesperetin solution to the DPPH solution.[14][15]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[15]
-
Measure the absorbance at 517 nm.[16]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15][17]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.7 at 734 nm.[17]
-
Add various concentrations of the (Rac)-Hesperetin solution to the diluted ABTS•+ solution.[14][15]
-
After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[15]
-
Calculate the percentage of scavenging activity using a similar formula as for the DPPH assay.
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):
-
Culture RAW 264.7 cells in a suitable medium.
-
Pre-treat the cells with various concentrations of (Rac)-Hesperetin for 1 hour.[5][18]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[5][18]
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[5]
-
Measure the absorbance at 540 nm.[18]
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA:
-
Culture RAW 264.7 cells and pre-treat with (Rac)-Hesperetin followed by LPS stimulation as described above.[5][12]
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
Western Blot Analysis for iNOS and COX-2 Expression:
-
Following treatment with (Rac)-Hesperetin and LPS, lyse the cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][19]
-
Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative expression levels of iNOS and COX-2.
Biological Activities and Signaling Pathways
(Rac)-Hesperetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[7] These activities are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory Effects via NF-κB and p38 MAPK Pathways
(Rac)-Hesperetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
Under inflammatory stimuli, such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][20] Hesperetin has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[20]
p38 MAPK Signaling Pathway:
The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response. Upon activation by cellular stressors and inflammatory cytokines, p38 MAPK is phosphorylated. Activated p38 MAPK can, in turn, activate downstream transcription factors that regulate the expression of inflammatory genes. Hesperetin has been demonstrated to suppress the phosphorylation of p38 MAPK, thereby inhibiting its downstream signaling and contributing to its anti-inflammatory effects.[9][21]
Conclusion
(Rac)-Hesperetin is a versatile flavonoid with well-documented antioxidant and anti-inflammatory properties, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical characteristics, methods for its preparation and analysis, and its mechanisms of action. The provided protocols and pathway diagrams are intended to serve as a practical resource for researchers exploring the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]
- 3. Hesperetin and its sulfate and glucuronide metabolites inhibit TNF-α induced human aortic endothelial cell migration and decrease plasminogen activator inhibitor-1 (PAI-1) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Investigation of the Potential Anti-Inflammatory Activity of 7-O-Amide Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Rac)-Hesperetin (Standard) | 520-33-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hesperetin Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hesperetin Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
